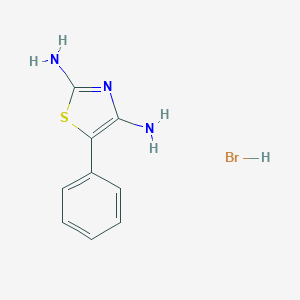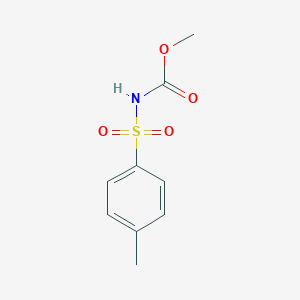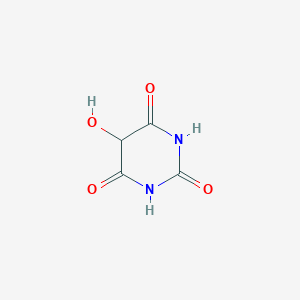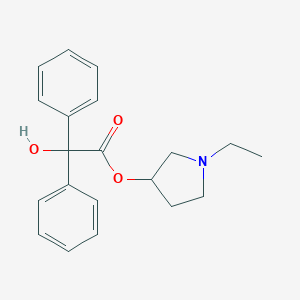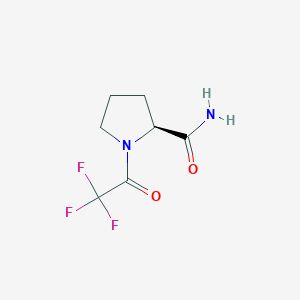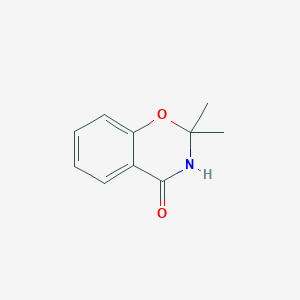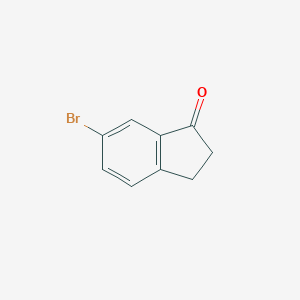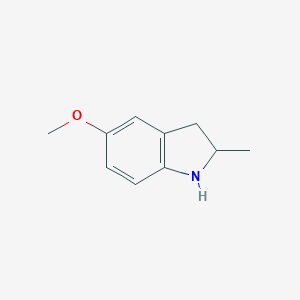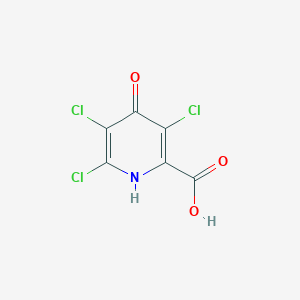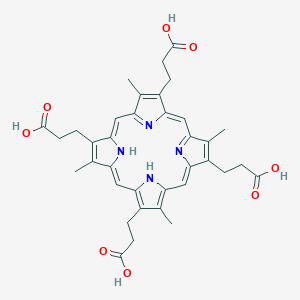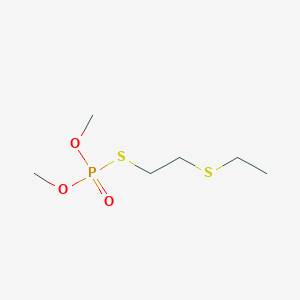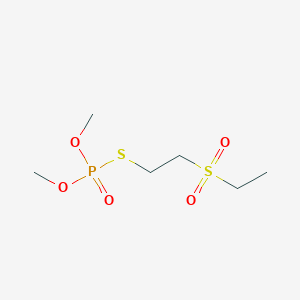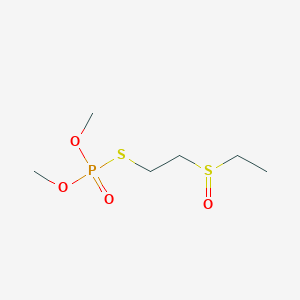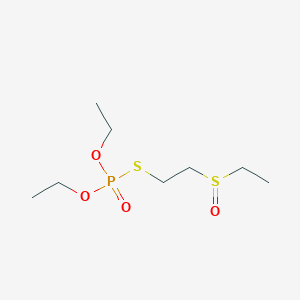![molecular formula C36H44N6O6 B133100 (2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid CAS No. 141595-53-1](/img/structure/B133100.png)
(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Übersicht
Beschreibung
The compound "(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid" is a complex molecule that appears to be a peptidomimetic, incorporating elements of peptide structure with modifications to enhance stability, specificity, or bioavailability. The presence of azepane and indole groups suggests a molecule designed for specific interactions with biological systems, potentially as a drug candidate.
Synthesis Analysis
The synthesis of related constrained peptidomimetics has been reported using efficient methods. For example, azabicycloalkane amino acids, which are rigid dipeptide mimetics, have been synthesized from methyl N-Boc-pyroglutamate through a series of reactions including Michael addition and hydrogenolysis to produce a fused ring system . Additionally, the synthesis of azepane-type N-heterocycles has been achieved through a CpRu-catalyzed dehydrative intramolecular N-allylation approach, indicating the potential for creating azepane-containing compounds using similar catalytic systems .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using crystallography. For instance, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate reveals a planar indole ring and is stabilized by hydrogen bonds, which could be indicative of the structural features and interactions of the compound .
Chemical Reactions Analysis
The compound likely undergoes formylation reactions, as indicated by research on the formylation of amines using ethyl formate under neat conditions . This suggests that the formyl group in the compound could be introduced or modified using similar methods. Additionally, the presence of azepane and indole groups implies potential for oxidative cyclization reactions, as seen in the synthesis of indole derivatives from amino alcohols .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not directly provided, we can infer from related research that the compound may exhibit properties typical of peptidomimetics and heterocyclic compounds. These may include a certain degree of solubility in organic solvents, potential for forming crystals suitable for X-ray analysis, and the ability to participate in hydrogen bonding due to the presence of amino and carboxylic acid groups .
Case Studies
Case studies involving similar compounds include the analysis of azepane isomers of designer drugs, which provides insight into the analytical techniques used to identify and quantify such compounds . Additionally, the synthesis of related amino acids and their derivatives, as seen in the preparation of L-2-amino-5-arylpentanoic acids, offers a glimpse into the practical applications and methodologies that could be relevant to the compound .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis of Beta-amino Acids
Researchers have developed practical synthetic routes for asymmetric synthesis of β2-amino acids, employing enantiopure hexahydrobenzoxazolidinone as chiral auxiliaries. This method provides access to both enantiomers of valuable highly enantioenriched β2-amino acids, which are crucial for pharmaceutical applications (Reyes-Rangel et al., 2008).
Computational Peptidology for Antifungal Tripeptides
A study utilizing conceptual density functional theory explored the molecular properties and structures of new antifungal tripeptides. This computational approach allows for the prediction of reactivity descriptors and bioactivity scores, aiding in the drug design process by identifying molecular active sites associated with various functions (Flores-Holguín et al., 2019).
Novel Antitrypanosomal Compounds
Research on marine sponge-derived bacteria uncovered a new azepino-diindole alkaloid with significant antitrypanosomal activity. This discovery highlights the potential of sponge-derived actinomycetes as a rich source for new natural products with bioactive properties, offering promising avenues for drug discovery (Elsayed et al., 2017).
Biological Activity of Schiff Bases
A comparative study on the biological activity of Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid demonstrated remarkable antimicrobial activity. These compounds, synthesized from Tryptophan and various aldehydes, show potential in antimicrobial applications, contributing to the development of new therapeutic agents (Radhakrishnan et al., 2020).
Eigenschaften
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N6O6/c1-23(2)17-29(40-36(48)41-15-9-3-4-10-16-41)33(44)38-30(19-25-21-42(22-43)32-14-8-6-12-27(25)32)34(45)39-31(35(46)47)18-24-20-37-28-13-7-5-11-26(24)28/h5-8,11-14,20-23,29-31,37H,3-4,9-10,15-19H2,1-2H3,(H,38,44)(H,39,45)(H,40,48)(H,46,47)/t29-,30+,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSRPPJQBFQWSC-OJDZSJEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161768 | |
| Record name | BQ 610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
CAS RN |
141595-53-1 | |
| Record name | BQ 610 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141595531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BQ 610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



